molecular formula C21H19N5O2S2 B6556924 N-(6-methyl-1,3-benzothiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040665-07-3

N-(6-methyl-1,3-benzothiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556924
CAS No.: 1040665-07-3
M. Wt: 437.5 g/mol
InChI Key: RWAVYQGMEKZXKQ-UHFFFAOYSA-N
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Description

“N-(6-methyl-1,3-benzothiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide” is a compound that has been synthesized and evaluated for various pharmacological activities . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The compound can be synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiazole ring system attached to a propanamide group via an amine linkage . The benzothiazole ring system contains a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .

Mechanism of Action

Target of Action

The identification of these targets is crucial for understanding the compound’s mechanism of action .

Mode of Action

The mode of action of VU0642336-1 involves its interaction with these targets. This interaction can lead to changes in the function or activity of the targets, which can result in various physiological effects .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur within a cell. These pathways can be affected by the action of VU0642336-1, leading to changes in the production or degradation of certain molecules. The downstream effects of these changes can have significant impacts on cellular function and overall physiology .

Pharmacokinetics

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact the bioavailability of VU0642336-1, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of VU0642336-1’s action can vary widely depending on the specific targets and pathways it affects. These effects can include changes in gene expression, alterations in cellular metabolism, induction of cell death, or modulation of immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of VU0642336-1. These factors can include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is acting .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S2/c1-13-7-9-16-17(11-13)30-21(24-16)25-18(27)10-8-15-12-29-20(23-15)26-19(28)22-14-5-3-2-4-6-14/h2-7,9,11-12H,8,10H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAVYQGMEKZXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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